molecular formula C14H12O2 B6370899 5-(3-Formylphenyl)-2-methylphenol CAS No. 1261945-70-3

5-(3-Formylphenyl)-2-methylphenol

Cat. No.: B6370899
CAS No.: 1261945-70-3
M. Wt: 212.24 g/mol
InChI Key: BWQWPCQNADLVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Formylphenyl)-2-methylphenol is an organic compound characterized by a phenolic structure with a formyl group attached to the phenyl ring

Properties

IUPAC Name

3-(3-hydroxy-4-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWPCQNADLVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683702
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-70-3
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Formylphenyl)-2-methylphenol typically involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction. This reaction employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the meta position of the phenyl ring. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 5-(3-Carboxyphenyl)-2-methylphenol.

    Reduction: 5-(3-Hydroxymethylphenyl)-2-methylphenol.

    Substitution: 5-(3-Nitrophenyl)-2-methylphenol or 5-(3-Halophenyl)-2-methylphenol.

Scientific Research Applications

5-(3-Formylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets through its phenolic and formyl functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

    5-(4-Formylphenyl)-2-methylphenol: Similar structure but with the formyl group at the para position.

    5-(3-Formylphenyl)-2-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 5-(3-Formylphenyl)-2-methylphenol is unique due to the specific positioning of the formyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.